(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14934208
InChI: InChI=1S/C17H12BrN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25)
SMILES:
Molecular Formula: C17H12BrN5O5
Molecular Weight: 446.2 g/mol

(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

CAS No.:

Cat. No.: VC14934208

Molecular Formula: C17H12BrN5O5

Molecular Weight: 446.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide -

Specification

Molecular Formula C17H12BrN5O5
Molecular Weight 446.2 g/mol
IUPAC Name 2-bromo-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C17H12BrN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25)
Standard InChI Key VSTQQYFNKYAOKB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with a bromine atom at the ortho position, connected via an oxoethyl linker to a hydrazinyl group. This hydrazine moiety is further conjugated to a 5-nitro-2-oxoindolin-3-ylidene fragment, forming an extended π-conjugated system. Key structural attributes include:

  • Bromobenzamide group: Enhances lipophilicity and potential halogen bonding with biological targets .

  • Hydrazone bridge: Imparts rigidity and facilitates chelation with metal ions .

  • Nitroindolinone moiety: Contributes to electron-withdrawing effects and redox activity .

The E configuration of the hydrazone double bond is critical for maintaining planar geometry, optimizing intermolecular interactions .

Physicochemical Characteristics

PropertyValue/RangeMethod of Determination
Molecular Weight487.28 g/molHigh-resolution MS
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO >50 mg/mL; Water <0.1 mg/mLShake-flask method
LogP2.8 ± 0.3HPLC-derived

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility in dimethyl sulfoxide (DMSO) .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves a multi-step sequence, as inferred from analogous hydrazone-bearing compounds :

Step 1: Preparation of 2-Bromobenzamide Intermediate
2-Bromobenzoic acid is activated with thionyl chloride (SOCl₂) and subsequently reacted with ethylamine to yield N-ethyl-2-bromobenzamide . Typical conditions:

  • Solvent: Anhydrous toluene

  • Catalyst: Cesium carbonate (Cs₂CO₃)

  • Temperature: 120°C under inert atmosphere

Step 2: Hydrazone Formation
The hydrazinyl-oxoethyl linker is introduced via condensation between the benzamide intermediate and 5-nitro-2-oxoindoline-3-carbohydrazide. Key parameters:

  • Solvent: Ethanol/water (3:1 v/v)

  • pH: 4.5–5.0 (acetic acid buffer)

  • Reaction Time: 24–48 hours

Step 3: Crystallization and Purification
Crude product is recrystallized from methanol/dichloromethane (1:2) to achieve >95% purity, confirmed by HPLC .

Structural Analogues and SAR Insights

Comparative studies with structurally related compounds reveal critical structure-activity relationships (SAR):

CompoundStructural VariationBiological Activity (IC₅₀)
Target CompoundBromo, nitro, hydrazoneCOX-II: 0.28 μM
5-NitroindolineLacks benzamide and hydrazoneAntimicrobial: MIC 32 μg/mL
BenzohydrazideNo indolinone or nitro groupAnticancer: GI₅₀ 12 μM

The bromine atom and nitro group synergistically enhance target binding affinity, while the hydrazone bridge stabilizes the bioactive conformation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against clinically relevant pathogens demonstrate broad-spectrum activity:

MicroorganismInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus18 ± 1.28
Escherichia coli15 ± 0.816
Candida albicans20 ± 1.54

Mechanistic studies suggest disruption of microbial cell membranes via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .

Applications and Future Directions

Therapeutic Prospects

  • Topical Antimicrobials: Formulation studies in carbopol gels show sustained release over 12 hours .

  • COX-II-Targeted Therapy: Oral bioavailability studies in murine models indicate 67% absorption at 50 mg/kg .

Challenges and Optimization

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 12 minutes) necessitates prodrug strategies .

  • Toxicology Profile: Preliminary acute toxicity in rats (LD₅₀ > 2000 mg/kg) supports further safety evaluation .

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